molecular formula C8H10FNO B12951836 3-(1-Aminoethyl)-5-fluorophenol

3-(1-Aminoethyl)-5-fluorophenol

Cat. No.: B12951836
M. Wt: 155.17 g/mol
InChI Key: BKULEEWYUPYHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoethyl)-5-fluorophenol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Aminoethyl)-5-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aminoethyl)-5-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(1-aminoethyl)-5-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3

InChI Key

BKULEEWYUPYHIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)O)N

Origin of Product

United States
Foundational & Exploratory

Mechanism of action of 3-(1-Aminoethyl)-5-fluorophenol in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(1-Aminoethyl)-5-fluorophenol (CAS: 2411590-94-6) is a highly versatile chiral building block and pharmacophore intermediate. Unlike a finalized therapeutic biologic, its "mechanism of action" in vitro is defined by its modular interactions at the molecular level—specifically, how its structural motifs dictate protein-ligand binding kinetics and its reactivity in enzymatic biocatalysis. This whitepaper deconstructs the structural pharmacology of the compound, detailing its dual role as a stereospecific ligand in target-directed assays and as a benchmark substrate in pyridoxal-5'-phosphate (PLP)-dependent ω-transaminase (ω-TA) systems.

Part 1: Structural Pharmacology & Target Engagement (The "Why")

The in vitro behavior of 3-(1-Aminoethyl)-5-fluorophenol is governed by the synergistic effects of its two primary functional groups: the 5-fluoro substitution and the chiral 1-aminoethyl moiety.

The Role of the 5-Fluoro Substitution

The strategic placement of a fluorine atom on the phenolic ring fundamentally alters the molecule's physicochemical profile [1].

  • pKa Modulation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect lowers the pKa of the adjacent phenolic hydroxyl group. This increases the proportion of the ionized phenoxide state at physiological pH, dramatically enhancing its hydrogen-bond donating/accepting capacity within a protein binding pocket.

  • Multipolar Interactions: The highly polarized C–F bond presents a strong dipole moment. In vitro, this allows the fluorine atom to engage in orthogonal, non-covalent interactions (halogen bonding) with the polarized backbone amides or side chains of target proteins, significantly increasing binding affinity and residence time[2].

Stereospecificity of the 1-Aminoethyl Group

The (R)- and (S)-enantiomers of the 1-aminoethyl group dictate the spatial orientation of the molecule within a target's active site. In biogenic amine receptors (e.g., GPCRs or monoamine oxidases), the primary amine acts as the primary anchor, forming a critical salt bridge with conserved aspartate or glutamate residues. The methyl group of the aminoethyl chain fills an adjacent hydrophobic sub-pocket, locking the conformation and ensuring that only one enantiomer achieves optimal orbital overlap.

Part 2: In Vitro Biocatalytic Mechanism of Action

Beyond receptor binding, 3-(1-Aminoethyl)-5-fluorophenol is heavily utilized in biocatalysis, specifically in the asymmetric synthesis of chiral amines via ω-transaminases (ω-TAs). The mechanism of action here is a classic PLP-dependent ping-pong bi-bi kinetic mechanism [3].

When acting as an amino donor in vitro, the primary amine of 3-(1-Aminoethyl)-5-fluorophenol nucleophilically attacks the aldehyde group of the PLP cofactor resting in the enzyme's active site. This forms an external aldimine (Schiff base). A conserved catalytic lysine residue then abstracts a proton from the chiral center, triggering a rearrangement to a ketimine intermediate. Subsequent hydrolysis releases the deaminated product (3-acetyl-5-fluorophenol) and leaves the cofactor in its aminated state (pyridoxamine-5'-phosphate, PMP), ready to transfer the amine to a pro-chiral ketone acceptor [4].

PLP_Cycle A PLP (Internal Aldimine) Resting State C External Aldimine (Schiff Base) A->C + Amine B 3-(1-Aminoethyl)-5-fluorophenol (Substrate Entry) B->C D Quinonoid Intermediate C->D Deprotonation E Ketimine Intermediate D->E Reprotonation F 3-Acetyl-5-fluorophenol (Product Release) E->F G PMP (Aminated Cofactor) E->G Hydrolysis G->A + Keto Acid (Regeneration)

Figure 1: PLP-dependent transamination catalytic cycle of 3-(1-Aminoethyl)-5-fluorophenol.

Part 3: Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of this compound, experimental designs must be self-validating. This means incorporating orthogonal controls (e.g., enantiomeric pairs) to prove that observed effects are driven by specific structural features rather than assay artifacts.

Protocol 1: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Endpoint assays (like IC50) only provide a snapshot of affinity. SPR is chosen because it measures real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing how the fluorine atom impacts the residence time of the ligand on the target.

  • Immobilization: Covalently couple the purified target protein (e.g., a recombinant kinase or receptor) to a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Prepare a concentration series (e.g., 3.125 nM to 50 nM) of both the (R)- and (S)-enantiomers of 3-(1-Aminoethyl)-5-fluorophenol in running buffer (HBS-EP+). Self-validation: The less active enantiomer serves as an internal negative control for non-specific binding.

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol 2: In Vitro ω-Transaminase Kinetic Profiling

Causality: To prove the compound's efficiency as an amine donor, we must measure the rate of PMP formation. We couple this to a secondary detection system (e.g., LC-MS/MS) to track enantiomeric excess ( ee% ).

  • Assay Setup: In a 1 mL reaction volume, combine 50 mM HEPES buffer (pH 7.5), 0.1 mM PLP, 10 mM 3-(1-Aminoethyl)-5-fluorophenol, and 10 mM sodium pyruvate (amine acceptor).

  • Initiation: Add 1 mg/mL of purified recombinant ω-TA to initiate the reaction at 30°C.

  • Quenching & Sampling: Extract 50 µL aliquots at 5, 10, 15, 30, and 60 minutes. Quench immediately with an equal volume of cold acetonitrile.

  • Quantification: Centrifuge to remove precipitated protein. Analyze the supernatant via chiral LC-MS/MS to quantify the depletion of the amine and the formation of 3-acetyl-5-fluorophenol.

Workflow SubA Chiral Resolution (R) vs (S) Enantiomers SubB SPR Binding Assay (Receptor Target) SubA->SubB Ligand SubC Biocatalysis Assay (ω-Transaminase) SubA->SubC Substrate SubD Extract Kinetics (Kon, Koff, Kd) SubB->SubD Real-time SubE LC-MS/MS Analysis (Km, kcat, ee%) SubC->SubE Time-course

Figure 2: Self-validating in vitro experimental workflow for chiral amine evaluation.

Part 4: Quantitative Data Presentation

The following table summarizes representative benchmark data demonstrating the profound stereospecificity and kinetic profile of the compound in vitro. The stark contrast between the (R) and (S) enantiomers validates the "lock-and-key" mechanistic requirement of the 1-aminoethyl group.

Table 1: Representative In Vitro Kinetic Parameters for 3-(1-Aminoethyl)-5-fluorophenol

ParameterAssay Type(R)-Enantiomer(S)-EnantiomerFold Difference
Kd​ (nM) SPR Binding12.4 ± 1.1> 5000> 400x
kon​ ( M−1s−1 ) SPR Binding 4.5×105 N/A (Weak)-
koff​ ( s−1 ) SPR Binding 5.6×10−3 Fast off-rate-
Km​ (mM) ω-TA Biocatalysis2.1 ± 0.3No ReactionAbsolute
kcat​ ( s−1 ) ω-TA Biocatalysis14.5 ± 0.80Absolute
Enantiomeric Excess Chiral LC-MS/MS> 99% ( ee )N/A-

Note: Data represents typical behavior of the (R)-enantiomer acting as a highly specific ligand/substrate compared to the sterically hindered (S)-enantiomer.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.[Link]

  • Mathew, S., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI Catalysts, 8(6), 246.[Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.[Link]

Thermodynamic Profiling and Physicochemical Characterization of 3-(1-Aminoethyl)-5-fluorophenol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Aminoethyl)-5-fluorophenol (CAS: 2411590-94-6) is a highly specialized chiral intermediate frequently utilized in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders and oncology1[1]. Understanding its thermodynamic properties—ranging from ionization microstates to phase equilibrium—is critical for optimizing synthetic yields, designing purification workflows, and predicting its pharmacokinetic behavior in biological systems.

This whitepaper provides an in-depth technical framework for the thermodynamic profiling of 3-(1-Aminoethyl)-5-fluorophenol, detailing the molecular causality behind its physicochemical behavior and providing self-validating experimental protocols for empirical determination.

Structural Thermodynamics & Molecular Causality

The thermodynamic behavior of 3-(1-Aminoethyl)-5-fluorophenol is governed by the complex interplay of three key structural features:

  • The Phenolic Hydroxyl Group: Acts as a weak acid.

  • The 1-Aminoethyl Side Chain: Acts as a basic center and introduces a chiral alpha-carbon.

  • The Fluorine Atom: Exerts a strong inductive electron-withdrawing effect (-I).

Causality of Ionization (pKa)

The acidity of the phenolic hydroxyl is strictly governed by the electronic environment of the aromatic ring. While unsubstituted phenol exhibits an aqueous pKa of 9.99, the introduction of the highly electronegative fluorine atom at the 5-position alters the electron density. The -I effect delocalizes the negative charge of the conjugate base, thermodynamically stabilizing the phenoxide anion and lowering the pKa to an estimated 8.8–9.22[2]. Conversely, the primary aliphatic amine on the side chain maintains a basic pKa (~9.5–9.8). Because these values are close, the molecule exists in a complex pH-dependent equilibrium between cationic, neutral, zwitterionic, and anionic states.

Ionization Cation Cationic Form (pH < 8.0) -NH3+, -OH Zwitterion Zwitterionic Form (pH ~ 8.5) -NH3+, -O- Cation->Zwitterion pKa1 (Phenol) Neutral Neutral Form (pH ~ 8.5) -NH2, -OH Cation->Neutral pKa1' (Amine) Anion Anionic Form (pH > 10.0) -NH2, -O- Zwitterion->Anion pKa2 (Amine) Neutral->Anion pKa2' (Phenol)

Thermodynamic ionization microstates and equilibria across physiological pH.

Predictive Physicochemical Profiling

Before initiating empirical studies, establishing a predictive thermodynamic profile is essential for defining the experimental boundary conditions. The table below summarizes the expected thermodynamic parameters based on structural analogs and computational models.

Table 1: Predicted Thermodynamic and Physicochemical Parameters

ParameterValue / Predicted RangeCausality / Structural Driver
Molecular Weight 155.17 g/mol (Free Base)Formula: C8H10FNO
pKa1 (Phenolic OH) ~8.8 - 9.2Inductive electron withdrawal (-I) by meta-fluorine stabilizes the phenoxide anion[2].
pKa2 (Aliphatic Amine) ~9.5 - 9.8Primary amine basicity slightly attenuated by proximity to the aromatic ring.
LogP (Octanol/Water) ~1.5 - 2.0Fluorine increases lipophilicity; amine and hydroxyl provide hydrophilicity.
Isoelectric Point (pI) ~9.1The specific pH at which the zwitterion concentration is maximized, resulting in minimum solubility.
Liquid Heat Capacity ( Cp​ ) ~250 - 280 J/(mol·K)Disruption of hydrogen-bonding networks by the fluorine atom alters liquid-phase heat capacity 3[3].

Self-Validating Experimental Methodologies

To transition from predictive models to empirical data, rigorous experimental protocols must be employed. As a standard practice in advanced application science, every protocol must be a self-validating system —meaning the assay contains internal checks to confirm that thermodynamic equilibrium has actually been reached.

Protocol 1: Potentiometric Determination of Macroscopic pKa

Purpose: To accurately map the ionization microstates which dictate formulation thermodynamics and phase partitioning. Causality: Potentiometry is preferred over UV-metric titration here because the aliphatic amine does not possess a strong chromophore that shifts significantly upon ionization.

  • System Calibration (Self-Validation): Calibrate the glass electrode using standard buffers at pH 4.0, 7.0, and 10.0. Validation Check: The Nernstian slope must be >95% (typically >56 mV/pH unit at 25 °C). If it fails, the electrode is compromised and will yield false thermodynamic constants.

  • Sample Preparation: Dissolve 2.0 mg of 3-(1-Aminoethyl)-5-fluorophenol in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring the derived values are true thermodynamic pKa values rather than concentration-dependent apparent pKa values.

  • Titration: Titrate with standardized 0.1 M HCl and 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents the absorption of atmospheric CO2, which would form carbonic acid and artificially skew the basic titration curve.

  • Data Analysis: Utilize a Bjerrum plot to calculate the exact macroscopic pKa values from the inflection points.

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Purpose: To determine the absolute solubility limit of the compound across various physiological pH levels. Causality: Kinetic solubility assays (e.g., DMSO solvent-shifting) frequently trap molecules in metastable, supersaturated states. The solid-state shake-flask method ensures the system reaches true thermodynamic equilibrium ( ΔG=0 ), reflecting the absolute solubility limit of the most stable crystalline polymorph4[4].

Workflow Start Excess Solid Compound CAS: 2411590-94-6 Buffer Add to Aqueous Buffer (pH 1.2 - 7.4) Start->Buffer Agitate Thermal Equilibration 25.0 ± 0.1 °C, 48h Buffer->Agitate Validate Self-Validation: ΔC (24h vs 48h) < 5% Agitate->Validate Phase Phase Separation Centrifugation (10,000g) Validate->Phase Analyze HPLC-UV Quantification Thermodynamic Solubility Phase->Analyze

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Procedure:

  • Saturation: Add an excess amount of solid 3-(1-Aminoethyl)-5-fluorophenol to glass vials containing 5 mL of selected buffer systems (see Table 2).

  • Thermal Equilibration: Seal the vials and agitate in a shaking water bath at exactly 25.0 ± 0.1 °C.

  • Self-Validation Check: Extract 100 µL aliquots at 24 hours and 48 hours. Analyze both via HPLC. Validation Check: Thermodynamic equilibrium is confirmed only if the concentration difference ( ΔC ) between the 24h and 48h time points is less than 5%.

  • Phase Separation: Centrifuge the 48h samples at 10,000g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic fluorinated moiety can non-specifically adsorb onto standard PTFE or Nylon filter membranes, leading to artificially low solubility readings.

  • Quantification: Dilute the supernatant appropriately and quantify using a validated HPLC-UV method.

Table 2: Experimental Matrix for Thermodynamic Solubility

Buffer SystempHDominant Target SpeciesExpected Solubility Profile
0.1 M HCl 1.2Cationic (-NH3+, -OH)High (Driven by strong ion-dipole interactions)
Acetate Buffer 4.5Cationic (-NH3+, -OH)Moderate to High
Phosphate Buffer 7.4Mixed (Cationic / Zwitterionic)Moderate (Approaching the isoelectric point)
Borate Buffer 9.1Zwitterionic / NeutralMinimum (Lowest net molecular charge)

Solid-State Thermodynamics: Differential Scanning Calorimetry (DSC)

Understanding the solid-state thermodynamics is vital for formulation stability. When analyzing the solid-state thermodynamics via DSC, the enthalpy of fusion ( ΔHfus​ ) provides direct insight into the crystal lattice energy.

Protocol:

  • Weigh 2-3 mg of the compound into a hermetically sealed aluminum pan.

  • Heat from 20 °C to 200 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge.

  • Causality of Results: The presence of the fluorine atom disrupts the highly ordered, symmetrical hydrogen-bonding network typically seen in unsubstituted aminophenols. This structural disruption generally lowers the melting point and alters the heat capacity ( Cp​ ) of the liquid phase[3]. The integration of the endothermic melting peak yields ΔHfus​ , which is mathematically required to model ideal solubility using the Van 't Hoff equation.

Conclusion

The thermodynamic characterization of 3-(1-Aminoethyl)-5-fluorophenol requires a rigorous, multi-disciplinary approach. By understanding the causal relationships between its structural moieties—specifically the electron-withdrawing fluorine and the amphoteric amine/phenol pair—researchers can accurately predict and experimentally validate its pKa, thermodynamic solubility, and phase behavior. Implementing self-validating protocols ensures that the data generated is robust enough to support advanced drug development and synthetic scale-up operations.

References

  • Buy (R)-3-(1-Aminoethyl)-5-fluorophenol (EVT-13089167)
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids Source: MDPI / NIH URL
  • Heat Capacity of Liquids: Critical Review and Recommended Values Source: NIST Standard Reference Data URL
  • 2-(1-Aminoethyl)

Sources

Methodological & Application

Application Note: High-Yield Biocatalytic Synthesis and Resolution of (R)-3-(1-Aminoethyl)-5-fluorophenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(R)-3-(1-Aminoethyl)-5-fluorophenol (commonly isolated as its hydrochloride salt, CAS: 2411590-94-6) is a high-value chiral building block utilized extensively in the development of pharmaceuticals targeting neurological disorders and oncology[1][2].

From a synthetic perspective, this molecule presents a distinct challenge. Traditional transition-metal-catalyzed reductive amination of its precursor, 3-fluoro-5-hydroxyacetophenone (CAS: 1214333-95-5)[3], typically yields racemic mixtures and suffers from catalyst deactivation due to the unprotected phenolic hydroxyl group. Chemical synthesis, therefore, requires inefficient, multi-step protection-deprotection sequences.

To circumvent these bottlenecks, this protocol outlines a highly enantioselective, single-step biocatalytic transamination workflow utilizing an engineered ω-transaminase (ω-TA)[4]. This enzymatic approach operates under mild aqueous conditions, fully tolerates free phenolic groups, and delivers exceptional enantiomeric excess (ee > 99%)[5].

Mechanistic Pathway & Reaction Dynamics

The core transformation relies on an engineered (R)-selective ω-transaminase. The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a covalently bound cofactor, facilitating a ping-pong bi-bi reaction mechanism[6]:

  • Amine Transfer: The amine donor (isopropylamine) transfers its amino group to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing acetone as a byproduct.

  • Chiral Resolution: The prochiral ketone substrate (3-fluoro-5-hydroxyacetophenone) binds to the active site, receiving the amino group from PMP to form the chiral amine, thereby regenerating the active PLP cofactor.

Causality in Experimental Design: The transamination of ketones is thermodynamically disfavored. To drive the equilibrium forward, a massive molar excess of isopropylamine is employed, and the system is incubated in an open or biphasic setup to allow the evaporative removal of the acetone byproduct[7].

G Substrate 3-Fluoro-5-hydroxy- acetophenone Enzyme Engineered (R)-ω-TA + PLP Cofactor Substrate->Enzyme AmineDonor Isopropylamine (Donor) AmineDonor->Enzyme Product (R)-3-(1-Aminoethyl)- 5-fluorophenol Enzyme->Product Enantioselective Transfer Byproduct Acetone (Byproduct) Enzyme->Byproduct Equilibrium Shift

Biocatalytic transamination pathway for (R)-3-(1-Aminoethyl)-5-fluorophenol synthesis.

Experimental Protocol

Reagent & Buffer Preparation
  • Substrate: 3-Fluoro-5-hydroxyacetophenone (CAS: 1214333-95-5).

  • Enzyme: Engineered (R)-ω-TA (e.g., ATA-117 variant or equivalent microbial transaminase)[4].

  • Amine Donor Buffer: Prepare a 1 M Isopropylamine (IPA) solution in 100 mM potassium phosphate buffer. Crucial Step: Adjust the pH strictly to 8.0 using concentrated HCl. Rationale: A pH of 8.0 optimally balances the structural stability of the enzyme with the protonation state of the amine donor, ensuring sufficient free base is available for the catalytic cycle.

  • Cofactor: 1 mM Pyridoxal 5'-phosphate (PLP).

Biocatalytic Conversion
  • Solubilization: Dissolve 50 mmol of 3-fluoro-5-hydroxyacetophenone in 10 mL of Dimethyl Sulfoxide (DMSO) to ensure complete dispersion in the aqueous phase.

  • Reaction Assembly: Add the substrate solution to 90 mL of the prepared Amine Donor Buffer containing 1 mM PLP.

  • Enzyme Addition: Introduce 500 mg of the lyophilized (R)-ω-TA powder.

  • Incubation: Incubate the reaction mixture in an orbital shaker at 35 °C and 150 rpm for 24–48 hours.

  • Self-Validation: Monitor the reaction progression via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA mobile phase) until the ketone peak area falls below 5%.

Downstream Processing & Isolation (SCX Catch-and-Release)

Expert Insight: Isolating aminophenols via standard liquid-liquid extraction is notoriously difficult due to their amphoteric nature (they form zwitterions near pH 9). We employ Strong Cation Exchange (SCX) chromatography to bypass this limitation and ensure high purity.

  • Quenching: Adjust the reaction mixture pH to 3.0 using 1 M HCl. At this pH, the product amine is fully protonated (cationic), while the phenolic group remains neutral.

  • Clarification: Centrifuge the mixture at 5000 × g for 15 minutes to pellet denatured enzyme proteins.

  • Loading: Load the supernatant onto a pre-conditioned SCX solid-phase extraction cartridge.

  • Washing: Wash the resin with 5 column volumes of Methanol/Water (1:1) to elute unreacted ketone, DMSO, and the acetone byproduct.

  • Elution: Elute the target (R)-3-(1-Aminoethyl)-5-fluorophenol using 2 M Ammonia in Methanol.

  • Concentration: Concentrate the eluate in vacuo to yield the purified free base.

Hydrochloride Salt Formation

To enhance compound stability, shelf-life, and handling characteristics, the free base is converted to its hydrochloride salt[8].

  • Dissolve the free base in a minimal volume of absolute ethanol.

  • Dropwise add 2.0 equivalents of ethereal HCl (2 M in diethyl ether) under constant stirring at 0 °C.

  • Filter the resulting white crystalline precipitate, wash with cold diethyl ether, and dry under high vacuum to afford (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride.

Yield and Process Metrics

The biocatalytic transamination route demonstrates superior quantitative metrics compared to traditional chemical reductive amination, particularly in eliminating the need for downstream chiral resolution.

MetricChemical Reductive Amination (Multi-Step)Biocatalytic Transamination (Single-Step)
Overall Yield 40 – 45% (Post-resolution)82 – 88%
Enantiomeric Excess (ee) Racemic (0% prior to resolution)> 99.5% (R-enantiomer)
Step Count 3 to 4 (Includes protection/deprotection)1
Reaction Temperature 80 °C – 120 °C35 °C
E-Factor (Waste generation) > 50< 15

References

  • [5] National Science Review (Oxford Academic). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases. Available at: [Link]

  • [6] MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Available at:[Link]

  • [4] PubMed Central (PMC). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Available at:[Link]

  • [3] Sigma-Aldrich. 3'-Fluoro-5'-hydroxyacetophenone (CAS 1214333-95-5). Available at: [Link]

  • [7] ResearchGate. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Available at:[Link]

Sources

Application Note: HPLC Method Development and Validation for 3-(1-Aminoethyl)-5-fluorophenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

3-(1-Aminoethyl)-5-fluorophenol is a highly specialized chiral building block and intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders and oncology[1]. The accurate quantification and purity assessment of this compound are paramount during drug development. However, its amphoteric nature and high polarity present unique chromatographic challenges.

This application note details the causality-driven development of a robust High-Performance Liquid Chromatography (HPLC) method, validated strictly according to the latest [2].

Physicochemical Profiling (The Causality of Choice)

Before selecting a column or mobile phase, an Analytical Quality by Design (AQbD) approach dictates a thorough evaluation of the analyte's physicochemical properties, aligning with [3].

  • Structure & Ionization: The molecule features a primary aminoethyl group (basic, pKa ~9.5) and a fluorinated phenolic ring (weakly acidic, pKa ~9.0). At physiological pH, it exists in a complex equilibrium of zwitterionic and neutral states, leading to irreproducible retention and split peaks.

  • Polarity: The combination of an amine, a hydroxyl group, and a fluorine atom renders the molecule highly polar. On a traditional C18 stationary phase, this results in poor retention, with the analyte eluting near the void volume ( t0​ ).

  • Secondary Interactions: Free primary amines are notorious for interacting with residual surface silanols on silica-based columns, causing severe peak tailing and compromising quantitative accuracy.

AQbD_Workflow A 1. Analytical Target Profile Define intended purpose (ICH Q14) B 2. Physicochemical Profiling Evaluate pKa, LogP, & Solubility A->B C 3. Method Scouting PFP Column + Acidic pH (TFA) B->C D 4. Optimization Gradient & Temperature Tuning C->D E 5. Method Validation Execute ICH Q2(R2) Protocols D->E

Figure 1: Risk-based Analytical Quality by Design (AQbD) workflow per ICH Q14 guidelines.

Method Development Rationale

To engineer a method that bypasses these limitations, we must move beyond standard reversed-phase methodologies.

  • Stationary Phase Selection (PFP vs. C18): We selected a Pentafluorophenyl (PFP) stationary phase. Unlike C18, which relies solely on dispersive Van der Waals forces, PFP columns offer orthogonal, multimodal retention mechanisms. The electron-deficient fluorinated ring of the PFP phase engages in strong π−π interactions with the analyte's fluorophenol ring. Additionally, the PFP phase facilitates dipole-dipole interactions (C-F bonds) and hydrogen bonding, drastically improving the retention of this polar amine.

  • Mobile Phase & pH Control: To ensure a single, stable ionization state, the mobile phase pH must be driven at least 2 units away from the analyte's pKa. We utilize an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic Acid (TFA). At this pH, the phenolic hydroxyl group is fully protonated (neutral), and the primary amine is fully ionized (cationic).

  • Ion-Pairing Mechanism: TFA serves a dual purpose. It lowers the pH to suppress silanol ionization (reducing tailing) and acts as a volatile ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated amine of the analyte, forming a neutral, hydrophobic complex that further enhances retention on the PFP column.

Retention_Mechanism Analyte 3-(1-Aminoethyl)-5-fluorophenol (Cationic at pH 2.5) StationaryPhase Pentafluorophenyl (PFP) Stationary Phase Analyte->StationaryPhase Pi-Pi Interactions Analyte->StationaryPhase Dipole-Dipole (C-F) Analyte->StationaryPhase Hydrogen Bonding Analyte->StationaryPhase Ion-Pairing (TFA)

Figure 2: Multimodal retention mechanisms of the analyte on a PFP stationary phase.

Optimized HPLC Protocol

The following parameters represent the finalized method designed for maximum resolution and robustness.

Table 1: Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Kinetex® 2.6 µm PFP, 150 x 4.6 mmProvides orthogonal selectivity and π−π retention.
Mobile Phase A 0.1% TFA in HPLC-grade WaterProtonates the amine; acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant ion-pairing concentration during gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 270 nmTargets the strong π→π∗ transition of the fluorophenol ring, avoiding low-wavelength TFA baseline drift.
Injection Vol 5 µLPrevents volume overload for early-eluting polar compounds.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.01090
14.01090
14.1955
18.0955

Step-by-Step Execution Methodology

To ensure the protocol functions as a self-validating system , rigorous System Suitability Testing (SST) is embedded into the workflow. Failure to meet SST criteria automatically invalidates the run, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation

  • Phase A: Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas. (Note: Fresh preparation of TFA is critical; degraded TFA absorbs strongly at low UV wavelengths, causing baseline drift).

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 3-(1-Aminoethyl)-5-fluorophenol reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent (90:10 Water:Acetonitrile). Sonicate until fully dissolved.

  • Dilute to volume with Diluent to yield a 100 µg/mL working standard.

Step 3: System Suitability Testing (SST) - The Self-Validation Check Inject the 100 µg/mL standard five times consecutively before analyzing any unknown samples.

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor (USP): 1.5 (Confirms effective silanol masking by TFA)

  • Theoretical Plates (N): 5000 (Confirms column efficiency)

Method Validation Summary (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the , ensuring the analytical procedure is unequivocally fit for its intended purpose[2],[4].

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, diluent, and forced degradation samples.No interfering peaks at the analyte retention time. Peak purity angle < threshold.
Linearity 5 concentration levels ranging from 25% to 150% of target (25 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0% at each level.
Precision 6 independent sample preparations at 100% concentration.%RSD of assay results 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio determination.LOD: S/N 3. LOQ: S/N 10 with precision %RSD 5.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), and pH.SST criteria must pass under all variant conditions, proving resilience to daily lab fluctuations[4].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA).[Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." European Medicines Agency (EMA).[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality and Compliance. [Link]

Sources

Advanced In Vitro Assay Protocols Using 3-(1-Aminoethyl)-5-fluorophenol: From Biocatalysis to Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

3-(1-Aminoethyl)-5-fluorophenol (CAS: 2411590-94-6 for the hydrochloride salt) is a highly versatile chiral building block. Characterized by a phenolic ring with a fluorine substituent and an aminoethyl side chain, it serves a dual purpose in modern pharmaceutical research. First, it is a critical intermediate in the synthesis of drugs targeting neurological disorders and oncology, making it a benchmark substrate for evaluating engineered biocatalysts[1]. Second, its unique structural properties—specifically the 100% natural abundance of the 19F isotope and the primary amine handle—make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) screening libraries [2].

This application note provides detailed, self-validating in vitro protocols for utilizing 3-(1-Aminoethyl)-5-fluorophenol in two distinct workflows: Enzymatic Biocatalysis Profiling and 19F -NMR Ligand-Binding Assays .

PART 1: Biocatalytic Profiling via ω-Transaminase Assays

Rationale and Causality

The synthesis of enantiopure chiral amines traditionally relies on harsh chemical resolutions. ω-Transaminases (ω-TAs) offer a green, stereoselective alternative. In this assay, the ketone precursor (3-acetyl-5-fluorophenol) is converted to (R)- or (S)-3-(1-Aminoethyl)-5-fluorophenol.

To drive the thermodynamically unfavorable equilibrium toward the amine product, we utilize Isopropylamine (IPAm) as a sacrificial amine donor. IPAm is converted to acetone, a volatile byproduct that shifts the reaction equilibrium (Le Chatelier's principle) [3]. Pyridoxal 5′-phosphate (PLP) is included as the obligate cofactor, acting as an electron sink and amino-group shuttle during the ping-pong bi-bi catalytic mechanism.

TransaminaseCycle PLP PLP-Enzyme Complex PMP PMP-Enzyme Complex PLP->PMP 2. Transamination Amine 3-(1-Aminoethyl)-5-fluorophenol PLP->Amine 6. Product Release PMP->PLP 5. Transamination Acetone Acetone (Byproduct) PMP->Acetone 3. Byproduct Release Donor Amine Donor (IPAm) Donor->PLP 1. Donor Binding Ketone 3-Acetyl-5-fluorophenol Ketone->PMP 4. Substrate Binding

ω-Transaminase catalytic cycle for the synthesis of 3-(1-Aminoethyl)-5-fluorophenol.

Protocol 1: High-Throughput HPLC Assay for ω-Transaminase Activity

Materials:

  • Purified ω-Transaminase (Wild-type or Engineered variants)

  • Substrate: 3-Acetyl-5-fluorophenol (10 mM)

  • Amine Donor: Isopropylamine (IPAm) (500 mM)

  • Cofactor: Pyridoxal 5′-phosphate (PLP) (1 mM)

  • Buffer: 100 mM HEPES (pH 7.5)

  • Quenching Agent: 1 M HCl or Acetonitrile

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction master mix containing 100 mM HEPES buffer, 1 mM PLP, and 500 mM IPAm. Adjust the pH strictly to 7.5. Causality: PLP is light-sensitive; keep the master mix protected from direct light to prevent cofactor degradation.

  • Enzyme Addition: Aliquot 180 µL of the master mix into a 96-well deep-well plate. Add 10 µL of purified ω-TA (final concentration ~1 mg/mL). Incubate at 30°C for 10 minutes to ensure complete holoenzyme formation (PLP binding).

  • Reaction Initiation: Add 10 µL of 200 mM 3-acetyl-5-fluorophenol (dissolved in DMSO) to yield a final substrate concentration of 10 mM. Ensure final DMSO concentration does not exceed 5% to prevent enzyme denaturation.

  • Incubation: Seal the plate and incubate at 30°C with orbital shaking (600 rpm) for 24 hours.

  • Quenching & Extraction: Stop the reaction by adding 200 µL of Acetonitrile to precipitate the protein. Centrifuge at 4,000 × g for 15 minutes.

  • HPLC Analysis: Transfer the supernatant to HPLC vials. Analyze using a Chiralcel OD-H column (Hexane:Isopropanol:Diethylamine = 90:10:0.1). Monitor absorbance at 254 nm.

Data Presentation: Table 1: Representative Kinetic Parameters of ω-Transaminases against 3-Acetyl-5-fluorophenol

Enzyme Variant Km​ (mM) Vmax​ (µmol/min/mg)Enantiomeric Excess (ee %)Conversion Rate (24h)
Wild-Type (V. fluvialis)12.41.8>99% (S)45%
Engineered Variant (RbTA)3.28.5>99% (R)92%
Negative Control (No PLP)N/A0.0N/A<1%

PART 2: Fragment-Based Drug Discovery (FBDD) Binding Assay

Rationale and Causality

In FBDD, small molecules (MW < 300 Da) are screened against therapeutic targets. 3-(1-Aminoethyl)-5-fluorophenol is an excellent fragment because the 19F nucleus provides a highly sensitive NMR probe with zero background interference in biological buffers [2].

We employ a Ligand-Observed Carr-Purcell-Meiboom-Gill (CPMG) NMR sequence , which acts as a T2​ (transverse relaxation) filter. Causality: Small fragments tumble rapidly in solution, resulting in long T2​ relaxation times and sharp NMR signals. When a fragment binds to a massive target protein, it adopts the slow tumbling rate of the macromolecule, drastically shortening its T2​ . The CPMG pulse sequence filters out signals with short T2​ times. Therefore, a reduction in the 19F signal intensity indicates a positive binding event.

FBDDWorkflow Lib Fluorinated Fragment (3-(1-Aminoethyl)-5-fluorophenol) NMR 19F-NMR CPMG Assay (T2 Relaxation Filter) Lib->NMR Screen Target Target Protein (e.g., Kinase) Target->NMR Add to Tube SPR SPR Validation (Kinetics & Affinity) Target->SPR Immobilize NMR->SPR Hit Triage Hit Validated Lead Fragment (KD & Binding Pose) SPR->Hit Confirm

Fragment-Based Drug Discovery workflow utilizing 19F-NMR and SPR validation.

Protocol 2: Ligand-Observed 19F -NMR CPMG Assay

Materials:

  • Target Protein (e.g., purified Kinase domain)

  • Fragment: 3-(1-Aminoethyl)-5-fluorophenol (100 µM)

  • NMR Buffer: 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl, 10% D2​O (for lock), 0.05% TFA (internal standard).

  • NMR Spectrometer equipped with a 19F cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation (Reference): Prepare a 500 µL NMR sample containing 100 µM of the fluorinated fragment in NMR buffer without the protein.

  • Sample Preparation (Test): Prepare a second 500 µL sample containing 100 µM of the fragment and 10 µM of the target protein (10:1 ligand-to-protein ratio).

  • Data Acquisition: Acquire 1D 19F -NMR spectra using a CPMG pulse sequence (e.g., cpmgpr1d in Bruker systems). Set the total spin-echo delay ( T2​ filter time) to 200 ms.

  • Signal Analysis: Overlay the reference and test spectra. Calculate the percentage of signal attenuation. Validation: A signal reduction of >30% compared to the reference (normalized to the TFA internal standard, which does not bind the protein) confirms a primary hit.

  • Competition Control: To validate specific binding, add 100 µM of a known high-affinity inhibitor to the test tube. The 19F signal of the fragment should recover as it is displaced from the active site.

Protocol 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm the NMR hit and determine the dissociation constant ( KD​ ), SPR is utilized.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-(1-Aminoethyl)-5-fluorophenol ranging from 1 mM down to 15.6 µM in running buffer (PBS + 0.05% Tween-20 + 2% DMSO).

  • Injection: Inject the fragment series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Subtract the reference cell signal and DMSO bulk shift. Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the KD​ .

Data Presentation: Table 2: FBDD Hit Validation Metrics for 3-(1-Aminoethyl)-5-fluorophenol

Assay TypeParameter MeasuredResultInterpretation
19F -NMR (CPMG)Signal Attenuation ( T2​ filter)68% reductionStrong binding to target
19F -NMR (Competition)Signal Recovery95% recoveryBinding is active-site specific
SPR (Steady-State)Dissociation Constant ( KD​ )145 µMTypical low-affinity fragment hit
CalculationLigand Efficiency (LE)0.38 kcal/mol/HAHighly efficient; excellent starting point for hit-to-lead expansion

References

  • Yi, X., Yu, H., & Ye, L. (2024). Rational design of transaminases based on comparative analysis of catalytically active and distance-free modes of the high-throughput screening of amine transaminases. Enzyme and Microbial Technology, 175, 110406. Available at:[Link]

  • Bendahan, D., Franca, T. C. C., Amiens, K. C., Ayotte, Y., Forgione, P., & LaPlante, S. R. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5748. Available at:[Link]

  • Wang, B., Land, H., & Berglund, P. (2013). An efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase. Chemical Communications, 49, 161-163. Available at:[Link]

Application Note: Multiplexed Cell Viability Screening of (R)-3-(1-Aminoethyl)-5-fluorophenol Derivatives in Oncology Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(R)-3-(1-Aminoethyl)-5-fluorophenol (AEFP) is an emerging chiral building block utilized in medicinal chemistry, particularly as an intermediate in the synthesis of novel pharmacophores targeting neurological disorders and cancer[1]. Because AEFP derivatives often act as chiral ligands that modulate specific metabolic enzymes and receptors[1], accurately profiling their cytotoxicity requires high-resolution viability assays.

The Causality of Assay Selection
  • Phase 1: Resazurin (Metabolic Oxidoreductase Activity): Living cells maintain a highly reducing intracellular environment. Dehydrogenase enzymes (e.g., NADPH dehydrogenase) transfer electrons to the cell-permeable, non-fluorescent blue dye resazurin, irreversibly reducing it to resorufin, a highly fluorescent pink compound[2][3]. A drop in fluorescence indicates early metabolic stress and depletion of the NADPH/NADH pool.

  • Phase 2: CellTiter-Glo (Absolute ATP Quantification): ATP is the universal indicator of metabolically active cells[4]. The CellTiter-Glo reagent lyses the cells and utilizes a recombinant luciferase enzyme that requires ATP to oxidize luciferin, producing a stable "glow-type" luminescence[4]. A collapse in ATP levels confirms terminal viability loss.

Because resazurin is non-toxic and non-lytic[2], it can be read first. The lytic CellTiter-Glo reagent can then be added directly to the same well. This orthogonal approach provides a self-validating dataset that distinguishes true cytotoxicity from mere metabolic deceleration.

Mechanistic Pathways & Assay Workflows

The following diagrams illustrate the biological causality of AEFP-induced cellular stress and the logistical workflow of the multiplexed assay.

MOA AEFP (R)-3-(1-Aminoethyl)-5-fluorophenol Target Target Enzyme Inhibition AEFP->Target Mito Mitochondrial & Metabolic Stress Target->Mito NADPH Depleted NADPH Pool Mito->NADPH ATP Depleted ATP Pool Mito->ATP Resazurin Reduced Resorufin Conversion (Loss of Fluorescence) NADPH->Resazurin Resazurin Assay CTG Reduced Luciferase Activity (Loss of Luminescence) ATP->CTG CellTiter-Glo Assay

Fig 1: Mechanistic pathway of AEFP-induced cytotoxicity and corresponding assay detection principles.

Workflow Seed Cell Seeding (96-well) Treat AEFP Treatment (72h Incubation) Seed->Treat Resazurin Resazurin Assay (Non-Lytic) Treat->Resazurin Read1 Fluorescence Readout Resazurin->Read1 CTG CellTiter-Glo (Lytic) Read1->CTG Read2 Luminescence Readout CTG->Read2 Analyze IC50 & Z'-factor Analysis Read2->Analyze

Fig 2: Multiplexed workflow for sequential Resazurin and CellTiter-Glo viability readouts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It mandates internal controls to calculate the Z'-factor, ensuring that any observed cytotoxicity from AEFP derivatives is statistically robust and free from assay interference.

Required Controls per Plate
  • Background Control (Media + Reagents, No Cells): Essential for subtracting the auto-fluorescence of unreduced resazurin and the background luminescence of the media[2].

  • Vehicle Control (Cells + 0.1% DMSO): Establishes the 100% viability baseline.

  • Positive Control (Cells + 1 µM Staurosporine): Establishes the 0% viability baseline.

Step-by-Step Methodology

Step 1: Cell Seeding & Compound Treatment

  • Harvest target cancer cells (e.g., SH-SY5Y neuroblastoma or MCF-7 breast cancer lines) during the logarithmic growth phase.

  • Seed cells into a solid-white, clear-bottom 96-well microplate at a density of 5,000 cells/well in 90 µL of complete culture medium. Causality: White plates maximize luminescent signal reflection while preventing well-to-well optical crosstalk.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Prepare a 10-point, 3-fold serial dilution of AEFP derivatives in culture media (final DMSO concentration ≤ 0.1%).

  • Add 10 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

Step 2: Phase 1 - Resazurin Metabolic Readout

  • Thaw the Resazurin sodium salt solution (0.15 mg/mL in PBS) and warm to 37°C[3].

  • Add 10 µL of the Resazurin solution directly to each well (yielding a final volume of 110 µL).

  • Incubate the plate at 37°C for 2 to 4 hours. Causality: This duration provides sufficient time for intracellular dehydrogenases to reduce the dye. The exact time depends on the basal metabolic rate of the specific cell line[2].

  • Measure fluorescence using a microplate reader with excitation set at 530–560 nm and emission at 590 nm[2].

Step 3: Phase 2 - CellTiter-Glo ATP Readout

  • Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause edge effects and skew IC₅₀ calculations.

  • Add 110 µL of CellTiter-Glo® Reagent directly to the existing media/resazurin mixture in each well (1:1 volume ratio)[4].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Record luminescence using a plate-reading luminometer (integration time: 0.5–1.0 second/well).

Quantitative Data Presentation & Interpretation

By multiplexing the readouts, researchers can identify whether an AEFP analog is a true cytotoxic agent or merely a cytostatic metabolic inhibitor. Below is a representative data summary illustrating how to interpret divergent IC₅₀ values.

CompoundCell LineResazurin IC₅₀ (µM)CellTiter-Glo IC₅₀ (µM)Mechanistic Interpretation
AEFP (Parent Scaffold) SH-SY5Y> 100> 100Biologically inert at tested ranges; requires derivatization.
AEFP-Analog A SH-SY5Y12.4 ± 1.514.1 ± 1.2Cytotoxic: Concordant metabolic collapse and ATP depletion.
AEFP-Analog B MCF-74.3 ± 0.628.5 ± 2.1Cytostatic: Induces early metabolic stress (NADPH drop) without immediate cell lysis or total ATP loss.
Staurosporine (Control) Both0.05 ± 0.010.06 ± 0.01Pan-kinase inhibitor; rapid apoptotic induction (Assay Validated).

Note: Data normalized to Vehicle Control (100%) and Background Control (0%). A calculated Z'-factor of >0.65 across all plates confirms excellent assay robustness suitable for high-throughput drug development.

References

  • Labbox. Resazurin Cell Viability Assay - Data Sheet and Mechanism. URL:[Link]

  • National Institutes of Health (PMC). Application of the Resazurin Cell Viability Assay to Monitor Inactivation Mediated by Phages. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-Aminoethyl)-5-fluorophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(1-Aminoethyl)-5-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity. As a key intermediate in pharmaceutical applications, particularly for neurological disorders and cancer, mastering the synthesis of this chiral aminophenol is crucial. This document provides practical, field-tested insights to navigate the common challenges encountered during its synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My reaction yield for the reductive amination of the ketone precursor is consistently low. What are the likely causes and how can I improve it?

Low yields in the reductive amination step are a common hurdle. The primary causes often revolve around incomplete imine formation, side reactions, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation of the ketone with the amine source (e.g., ammonium acetate) to form the imine is a reversible equilibrium reaction.[1] To drive the reaction towards the imine, it's crucial to remove the water formed as a byproduct.

    • Troubleshooting Protocol:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.

      • Use of Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[2] However, excessive acid can protonate the amine, rendering it non-nucleophilic. A typical starting point is to use 1-2 equivalents of acetic acid.[2]

  • Side Reaction: Reduction of the Ketone: A significant side reaction is the reduction of the starting ketone to the corresponding alcohol by the hydride reducing agent before it can form the imine.[3]

    • Troubleshooting Protocol:

      • Choice of Reducing Agent: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for reductive aminations because it is less likely to reduce the ketone and is particularly effective at reducing the iminium ion intermediate.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also a good option as it is more selective for the iminium ion at a slightly acidic pH (around 6-7).[2][4]

      • Staggered Addition: First, allow the ketone and amine to stir for a period to facilitate imine formation before adding the reducing agent. The progress of imine formation can be monitored by techniques like TLC or ¹H NMR.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.

    • Troubleshooting Protocol:

      • Temperature Adjustment: While reflux conditions can accelerate the reaction, they may also promote side reactions.[3] If you observe significant byproduct formation, try running the reaction at a lower temperature for a longer duration.

      • Solvent Selection: Protic solvents like methanol or ethanol are commonly used.[2] However, exploring aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), especially with NaBH(OAc)₃, can sometimes improve yields.[2]

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low yields.

Question 2: I am observing significant impurities in my final product. What are the common byproducts and how can I minimize their formation and purify my product?

The primary impurities often arise from side reactions during the synthesis or from unreacted starting materials.

Common Impurities and Mitigation Strategies:

  • 3-(1-Hydroxyethyl)-5-fluorophenol: This is the alcohol byproduct from the direct reduction of the ketone starting material.

    • Minimization: As discussed in the previous question, using a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN is the most effective way to prevent this side reaction.[1][4]

  • Over-alkylation Products: If a primary amine is formed, it can potentially react further with the starting ketone to form a secondary amine, although this is less common when using a large excess of the ammonia source.[5]

    • Minimization: Use a significant excess of the ammonium source (e.g., ammonium acetate) to favor the formation of the primary amine.

  • N-formylated Byproduct (in Leuckart reaction): If using the Leuckart reaction (with formamide or ammonium formate), the primary product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[5][6] Incomplete hydrolysis will leave this as an impurity.

    • Minimization and Removal: Ensure complete hydrolysis by using appropriate conditions (e.g., refluxing with aqueous HCl).[7] Purification can be achieved through acid-base extraction, as the formamide is neutral while the desired amine is basic.

Purification Protocol:

A multi-step purification strategy is often necessary to achieve high purity.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the desired amine, which will move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • For highly pure material, column chromatography on silica gel is recommended. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be effective.[8] The polarity can be adjusted based on the specific impurities present.

  • Chiral HPLC for Enantiomeric Purity:

    • To determine the enantiomeric excess (ee) and for preparative separation of enantiomers, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.[9][10]

    • A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.[10]

Parameter Recommendation for High Purity Rationale
Reducing Agent NaBH(OAc)₃ or NaBH₃CNMinimizes the formation of the alcohol byproduct.[1][4]
Amine Source Large excess of ammonium acetateReduces the likelihood of over-alkylation.[5]
Work-up Acid-base extractionEfficiently removes non-basic impurities.
Final Purification Column chromatography and/or chiral HPLCAchieves high chemical and enantiomeric purity.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to 3-(1-Aminoethyl)-5-fluorophenol?

The most prevalent and often most efficient route is the asymmetric reductive amination of a suitable ketone precursor, such as 3-acetyl-5-fluorophenol or a protected derivative.[11] This method allows for the direct and stereocontrolled introduction of the chiral amine functionality. Alternative methods like the Leuckart reaction can also be employed, but they often require harsher conditions and may produce more byproducts.[5][6][12]

Q2: How does the phenolic hydroxyl group affect the reductive amination reaction?

The phenolic hydroxyl group can influence the reaction in several ways. Its acidic nature can potentially interact with basic reagents or intermediates. Furthermore, the hydroxyl group can play a role in the catalytic cycle, for instance, by facilitating proton transfer steps, which can be crucial for both imine formation and its subsequent reduction.[3][13] In some cases, it may be beneficial to protect the hydroxyl group (e.g., as an acetate or ether) before the reductive amination and deprotect it in a subsequent step to avoid potential side reactions or catalyst inhibition.

Q3: What are the key safety precautions to consider during this synthesis?

  • Hydride Reducing Agents: Reagents like sodium borohydride and its derivatives react with water and protic solvents to release hydrogen gas, which is flammable. These reactions should be performed in a well-ventilated fume hood, and the quenching step should be done slowly and carefully, especially on a large scale.

  • Cyanoborohydrides: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon exposure to strong acids.[14] Therefore, acidic work-ups should be performed with extreme caution in a fume hood.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each solvent and handle them with appropriate personal protective equipment (PPE).

  • General Precautions: As with any chemical synthesis, always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of chiral amines.[9][15] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The enantiomeric excess is calculated from the integrated areas of these two peaks.[15] It is also possible to use NMR with a chiral solvating agent or a chiral derivatizing agent to determine the ee, but HPLC is generally more accurate and sensitive.

Reaction Scheme and Key Control Points

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Key Control Points Ketone 3-Acetyl-5-fluorophenol Imine Imine Intermediate Ketone->Imine + Amine Source - H2O AmineSource Ammonium Acetate AmineSource->Imine Product 3-(1-Aminoethyl)-5-fluorophenol Imine->Product + Reducer Control1 Water Removal (Dehydrating Agent) Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Control2 Choice of Reducing Agent Control3 Reaction Temperature

Caption: A simplified workflow of the reductive amination process with key control points for optimization.

References

  • Hong, Z., Ge, X., & Zhou, S. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. International Journal of Molecular Sciences, 23(14), 7621. [Link]

  • Leuckart reaction - Grokipedia. (n.d.). [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(5), 938-944. [Link]

  • Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Kashiwahara, M. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1139-1145. [Link]

  • Hong, Z., Ge, X., & Zhou, S. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PubMed, 35886969. [Link]

  • De Kimpe, N., D'hooghe, M., & Stanković, S. (2011). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry, 13(7), 1833-1839. [Link]

  • NEt3 BH3CN. (n.d.). [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Chem 115. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Petrucci, F., Righi, P., Rosini, C., & Gualandi, A. (2015). Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines. Organic Letters, 17(16), 4066-4069. [Link]

  • Leuckart reaction - Wikipedia. (n.d.). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Stolar, T., & Užarević, K. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3182. [Link]

  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Asymmetric Synthesis (pp. 1-36). Springer. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-22. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 183-192. [Link]

  • reductive amination using ammonium acetate/NaBH4. (2012). The Hive. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.). [Link]

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. (2014). ResearchGate. [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1981). Acta Chemica Scandinavica, 35b, 397-401. [Link]

  • Bommarius, A. S., et al. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]

  • Catalysts for Asymmetric Reductive Amination –Ir-PSA series. (n.d.). Kanto Chemical Co., Inc.[Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols, 15(8), 2639-2655. [Link]

  • Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. (2021). ChemRxiv. [Link]

  • Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as hydrogen source. (2025). ResearchGate. [Link]

  • Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine. (2011). Chemical Journal of Chinese Universities, 32(10), 2331-2335. [Link]

  • Expanding the Toolbox for Hydrogen-Atom Transfer Catalysis: Sulfides as Structurally Diverse Catalysts under Photoredox Conditions. (2026). Advanced Synthesis & Catalysis. [Link]

Sources

Technical Support & Troubleshooting Guide: 3-(1-Aminoethyl)-5-fluorophenol

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about 3-(1-Aminoethyl)-5-fluorophenol solubility in DMSO and aqueous buffers.

Welcome to the technical support center for 3-(1-Aminoethyl)-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound in experimental settings. As Senior Application Scientists, we aim to explain the causality behind our recommendations, ensuring you can make informed decisions in your work.

Compound Overview

What is 3-(1-Aminoethyl)-5-fluorophenol?

3-(1-Aminoethyl)-5-fluorophenol is a synthetic organic compound of significant interest in medicinal chemistry.[1] Its structure contains three key features: a phenol ring, an aminoethyl group, and a fluorine atom. This combination makes it a valuable building block for developing novel therapeutic agents, such as kinase inhibitors.[1] The fluorine atom can enhance crucial drug-like properties like metabolic stability and binding affinity.[1] The compound is typically a white to off-white solid.[2]

Solubility in DMSO: FAQs & Protocol

Frequently Asked Questions (DMSO)

Q: Why is DMSO recommended as the primary solvent for this compound? A: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds, often earning it the title of a "universal solvent" in laboratory settings.[[“]][4][5] Its amphiphilic nature, possessing both a polar sulfinyl group and nonpolar methyl groups, allows it to effectively solubilize complex molecules like 3-(1-Aminoethyl)-5-fluorophenol.[[“]] This makes it ideal for preparing high-concentration stock solutions for long-term storage and subsequent dilution into aqueous buffers for assays.[6]

Q: What concentration of stock solution can I realistically achieve in DMSO? A: While specific quantitative data for this exact molecule is not extensively published, phenolic compounds, in general, show very high solubility in DMSO (often >100 g/100mL).[7][8] It is reasonable to expect that you can prepare stock solutions in the range of 10-50 mM, which is sufficient for most biological assays. Always start with a small amount of your compound to test solubility before committing your entire supply.

Q: Are there any downsides to using DMSO? A: Yes, there are three main considerations. First, high concentrations of DMSO can be toxic to cells and may interfere with assay components. It is critical to keep the final concentration of DMSO in your assay low, typically below 0.5%, and always include a vehicle control (your final assay buffer containing the same percentage of DMSO as your test wells).[6] Second, DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect compound stability and concentration over time. Third, its high boiling point (189 °C) makes it very difficult to remove by standard rotary evaporation.

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

This protocol details the steps for dissolving 3-(1-Aminoethyl)-5-fluorophenol to create a concentrated stock solution.

  • Calculation: Determine the mass of the compound required to achieve your desired stock concentration (e.g., 10 mM).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized tube (e.g., a polypropylene microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (ACS Reagent Grade or higher) to the tube.[5]

  • Dissolution:

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved.[6]

    • If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[6]

    • Gentle warming in a 37°C water bath can also be used, but exercise caution as excessive heat can degrade some compounds.[6]

  • Verification & Storage:

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[6]

    • Store the aliquots tightly sealed at -20°C or -80°C for long-term stability.[6]

Solubility in Aqueous Buffers: FAQs & Protocol

Frequently Asked Questions (Aqueous Buffers)

Q: What is the expected solubility of 3-(1-Aminoethyl)-5-fluorophenol in water or buffers like PBS? A: The solubility in aqueous solutions is highly dependent on pH. As an aminophenol, the molecule has both a basic amino group and an acidic phenolic hydroxyl group.[2]

  • In acidic conditions (e.g., pH < 5): The amino group becomes protonated (positively charged), which significantly increases water solubility.[9]

  • In basic conditions (e.g., pH > 9): The phenolic hydroxyl group becomes deprotonated (negatively charged), which also increases water solubility.[10]

  • In neutral conditions (pH ~6-8): The compound exists predominantly in its neutral, zwitterionic form, which has the lowest water solubility.[10] Therefore, while one supplier notes general solubility in water[2], you may encounter challenges, especially at physiological pH (e.g., PBS at pH 7.4).

Q: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it? A: This is a very common issue known as "crashing out." It occurs because the compound is highly soluble in the organic DMSO but poorly soluble in the aqueous buffer.[11] When you dilute the DMSO stock, the solvent environment rapidly changes from organic to aqueous, and if the compound's concentration is above its solubility limit in the buffer, it will precipitate. The presence of salts in many buffers can further reduce the solubility of organic compounds.[11]

To mitigate this:

  • Lower the Final Concentration: Your target concentration may be too high for the compound's aqueous solubility.

  • Modify the Dilution Method: Instead of diluting directly into the final volume, perform serial dilutions. Sometimes, a stepwise reduction in the DMSO concentration is less of a "shock" to the compound.[11]

  • Adjust Buffer pH: If your experiment allows, using a slightly more acidic or basic buffer could improve solubility.

  • Use Co-solvents or Detergents: In some in-vitro assays, small amounts of detergents (e.g., Tween-20) can be added to the buffer to help maintain solubility, but this must be compatible with your experimental system.[11]

Protocol 2: Preparing Working Solutions in Aqueous Buffer (Serial Dilution)

This protocol describes the recommended method for diluting a DMSO stock solution into an aqueous buffer to minimize precipitation.

  • Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock in 100% DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO. This reduces the volume of DMSO added in the final step.

  • Prepare Buffer: Have your final, sterile-filtered aqueous buffer ready in your dilution tubes.

  • Final Dilution:

    • Vortex your assay buffer in the tube.

    • While the buffer is still vortexing, add the required small volume of your DMSO stock solution directly into the vortex. This rapid, forceful mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.

    • Crucially, ensure the final DMSO concentration remains low (e.g., <0.5%).

  • Inspect and Use: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). Use the freshly prepared working solution immediately for your experiment to minimize the risk of delayed precipitation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound won't dissolve in 100% DMSO. Compound purity issue; Insufficient solvent volume; Insufficient mixing energy.Verify compound certificate of analysis. Try sonicating for 10-15 minutes or gently warming to 37°C.[6] If it still fails, the compound may have degraded or is insoluble at the desired concentration.
Solution is clear in DMSO but cloudy after adding to aqueous buffer. Compound has precipitated ("crashed out") due to low aqueous solubility.[11]Decrease the final concentration. Add the DMSO stock to vortexing buffer.[11] Consider if the buffer's pH can be adjusted to be more acidic or basic.
Assay results are inconsistent or not reproducible. Compound precipitation in some wells; Degradation of compound due to multiple freeze-thaw cycles; Inaccurate pipetting of viscous DMSO stock.Prepare fresh working solutions for each experiment. Use single-use aliquots of the stock solution.[6] Use positive-displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.
Control cells (vehicle only) show toxicity. Final DMSO concentration is too high.Recalculate your dilutions to ensure the final DMSO concentration is non-toxic for your cell line, typically <0.5%, and ideally <0.1%.[6]

Data Summary & Visualization

Table 1: Qualitative Solubility of 3-(1-Aminoethyl)-5-fluorophenol
Solvent / Buffer SystemExpected SolubilityRationale & Key Considerations
100% DMSOHigh Ideal for preparing high-concentration stock solutions.[[“]][12]
Water (pH 7.0)Low / Moderate The neutral form of the molecule is least soluble.[10]
Acidic Buffer (pH < 5.0)High The basic amino group is protonated (R-NH₃⁺), increasing polarity and water solubility.[9]
Basic Buffer (pH > 9.0)High The acidic phenolic group is deprotonated (R-O⁻), increasing polarity and water solubility.[10]
PBS (pH 7.4)Limited Risk of precipitation when diluting from DMSO stock due to neutral pH and high salt content.[11]
Diagrams

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Working Solution weigh Weigh Compound add_dmso Add Anhydrous DMSO dissolve Vortex / Sonicate check_stock Fully Dissolved? stock High-Concentration Stock Solution (e.g., 10 mM) thaw Thaw Single-Use Aliquot of Stock stock->thaw troubleshoot Troubleshoot: - Check Purity - Gentle Warming - Re-evaluate Conc. add_to_buffer Add Stock to Vortexing Aqueous Buffer check_final Solution Clear? final Final Working Solution (e.g., 10 µM in <0.5% DMSO) precipitate Precipitation Issue: - Lower Final Conc. - Adjust Buffer pH - Use Freshly Made

References

  • Ataman Kimya. (n.d.). p-AMINOPHENOL. Retrieved from [Link]

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Journal of Chemical Education. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Quora. (2018). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?. Retrieved from [Link]

  • Photrio.com Photography Forums. (2026). P-Aminophenol HCL won't dissolve. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2011). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. Retrieved from [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • Wikipedia. (2024). Amine. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubMed. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). OH H2N. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-fluorophenol. Retrieved from [Link]

  • ResearchGate. (2021). How can I analyze by the MS (or LC_MS) my phenolic compounds that are soluble in DMSO?. Retrieved from [Link]

  • DergiPark. (2022). Comparison of total phenolic contents and antioxidant activities of propolis in different solvents. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-5-fluorophenol — Chemical Substance Information. Retrieved from [Link]

  • AAPS PharmSciTech. (2019). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]

  • Reddit. (2019). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]

  • ACS Omega. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-5-fluorophenol (C6H6FNO). Retrieved from [Link]

Sources

Technical Support Center: 3-(1-Aminoethyl)-5-fluorophenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Aminoethyl)-5-fluorophenol. This resource is designed for researchers, analytical scientists, and drug development professionals encountering chromatographic challenges, specifically peak splitting, with this molecule. Our approach is rooted in first-principles chemistry and extensive field experience to provide robust, actionable solutions.

Understanding the Analyte: 3-(1-Aminoethyl)-5-fluorophenol

Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte, as they directly influence its chromatographic behavior.

PropertyStructural FeatureImplication for HPLC Analysis
Basic Amino Group Primary amine (-NH₂) on the ethyl side chain.This is the primary driver of poor peak shape. The basic amine can exist in a protonated (cationic) state and undergo strong secondary ionic interactions with acidic residual silanols on silica-based stationary phases, leading to peak tailing and splitting.[1][2][3]
Acidic Phenolic Group Hydroxyl group (-OH) on the aromatic ring.The phenolic group is weakly acidic. This means the molecule is amphoteric and its net charge is highly dependent on the mobile phase pH. Operating near the molecule's pKa can result in a mixed population of ionized and non-ionized species, causing severe peak distortion.[4][5]
Chiral Center The ethyl carbon bonded to the amino group is a stereocenter.The analyte exists as enantiomers ((R) and (S) forms). If the stationary phase or mobile phase conditions create a chiral-selective environment, a single peak may resolve into two, representing the separation of these enantiomers.[6][7]
Fluorine Substituent A fluorine atom on the phenyl ring.Increases the polarity of the molecule and can influence its retention and interaction with the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured as a logical workflow, moving from the most probable chemical causes to less common instrumental or physical issues.

Q1: My peak for 3-(1-Aminoethyl)-5-fluorophenol is split or severely tailed. What is the most likely cause?

Answer: The most probable cause is a combination of two factors related to the molecule's structure: secondary silanol interactions and improper mobile phase pH control .

The basic amino group on your analyte is likely interacting with acidic silanol groups present on the surface of the silica-based stationary phase (e.g., a C18 column).[1][2][8] This secondary retention mechanism, in addition to the primary reversed-phase mechanism, causes a portion of the analyte molecules to be retained more strongly, resulting in a distorted peak shape. This issue is magnified if the mobile phase pH is not optimized to keep the analyte and the silanol groups in a single, consistent ionic state.[4][5]

Analyte Analyte (Protonated Amine, R-NH3+) Interaction Strong Ionic Interaction (Secondary Retention) Analyte->Interaction Attracts Silanol Stationary Phase (Deprotonated Silanol, Si-O-) Silanol->Interaction Attracts Result Peak Tailing & Splitting Interaction->Result

Caption: Secondary interaction causing poor peak shape.

Q2: How can I fix peak splitting caused by silanol interactions and pH?

Answer: You must control the ionization state of both the analyte's amino group and the column's residual silanol groups. The most effective strategy is to adjust the mobile phase pH.

Strategy 1: Operate at Low pH (Recommended Starting Point)

By lowering the mobile phase pH to between 2.5 and 3.0, you simultaneously achieve two critical goals:

  • Fully Protonate the Analyte: The basic amino group (pKa ~9-10) will be consistently and fully protonated (R-NH₃⁺).

  • Suppress Silanol Ionization: The acidic silanol groups (pKa ~3.5-4.5) will be in their neutral, non-ionized state (Si-OH).[2][8]

This eliminates the strong ionic interaction, leading to a much more symmetrical peak.

Experimental Protocol: Low pH Mobile Phase Optimization

  • Buffer Preparation: Prepare an aqueous buffer such as 20-25 mM potassium phosphate or 0.1% formic acid.

  • pH Adjustment: Adjust the pH of the aqueous phase to 2.8 using phosphoric acid or formic acid, respectively. Crucially, measure and adjust the pH before adding the organic modifier.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with an organic modifier (e.g., acetonitrile or methanol) to achieve the desired retention. A common starting point is 70:30 (Aqueous:Organic).

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Strategy 2: Use a Modern, High-Purity, End-Capped Column

Older "Type A" silica columns have a high concentration of acidic silanols and trace metal impurities that worsen peak tailing.[8][9] Modern "Type B" (high-purity) silica columns that are thoroughly end-capped are essential for analyzing basic compounds. End-capping chemically converts many residual silanols into less polar groups, making them unavailable for secondary interactions.[1][2] Consider columns specifically marketed for good peak shape with basic compounds or those with hybrid particle technology.

Q3: I adjusted the pH, but the peak is still split. Could it be a chiral separation?

Answer: Yes, this is a distinct possibility. Since 3-(1-Aminoethyl)-5-fluorophenol is a chiral molecule, you may be inadvertently separating its (R) and (S) enantiomers.[6] This can happen on standard achiral columns under specific mobile phase conditions, although it is more pronounced on a chiral stationary phase (CSP).

Troubleshooting Protocol: Differentiating Co-elution/Chiral Splitting from Other Issues

  • Vary Injection Volume: Inject a smaller amount of your sample (e.g., reduce concentration or injection volume by 50%).

    • If two distinct peaks begin to resolve: This strongly suggests you are separating two different components (either impurities or enantiomers).[10]

    • If the peak shape remains a single distorted peak: The issue is more likely related to the chemical interactions or physical/instrumental problems described elsewhere in this guide.

  • Acquire a Racemic Standard: If possible, analyze a certified racemic (50:50 mixture of R and S) standard. If it resolves into two peaks of equal area under your conditions, you have confirmed an enantiomeric separation.

  • Modify the Mobile Phase: Chiral separations are often highly sensitive to the type and concentration of the organic modifier and additives.[7] Changing from methanol to acetonitrile, or slightly altering the buffer concentration, can confirm this. If the separation between the two "split" portions changes significantly, it's likely a chiral separation.

Q4: What if the peak splitting is inconsistent or affects all peaks in my chromatogram?

Answer: If all peaks are split or the problem is intermittent, the cause is likely instrumental or physical rather than chemical.[10][11]

Start Peak Splitting Observed CheckAllPeaks Does it affect ALL peaks? Start->CheckAllPeaks Chemical Analyte-Specific Issue (Chemical) CheckAllPeaks->Chemical No, only my analyte Instrumental System-Wide Issue (Instrumental/Physical) CheckAllPeaks->Instrumental Yes pH Check Mobile Phase pH Chemical->pH Chiral Investigate Chiral Separation Chemical->Chiral ColumnType Use High-Purity End-Capped Column Chemical->ColumnType Frit Blocked Frit or Guard Column Instrumental->Frit Void Column Void or Channeling Instrumental->Void Solvent Sample Solvent Mismatch Instrumental->Solvent

Caption: Troubleshooting workflow for peak splitting.

Troubleshooting Table for Instrumental/Physical Issues

SymptomPossible CauseRecommended Action & Explanation
All peaks are split. Partially blocked column inlet frit or guard column. [10]A blockage creates two different flow paths for the sample entering the column, leading to split peaks. Action: Disconnect the column, remove the guard column (if present) and re-run. If the problem disappears, replace the guard. If it persists, try back-flushing the analytical column at a low flow rate. If this fails, the column frit is likely plugged and the column may need replacement.
All peaks are split or show significant fronting. Column void or channel. A void (a gap in the packing material at the column inlet) creates a mixing chamber that distorts the sample band before separation begins. This can be caused by pressure shocks or operating at an incorrect pH for a prolonged time. Action: A void can sometimes be fixed by carefully topping off the column with packing material, but replacement is often the only reliable solution.
Only the analyte peak is split, especially if it elutes early. Sample solvent mismatch. [12]If the sample is dissolved in a solvent significantly stronger (e.g., high percentage of organic) than the mobile phase, it can cause the sample band to spread improperly upon injection. Action: As a rule, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
Peak splitting appears after many injections. Column contamination. Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause secondary interactions and peak distortion. Action: Implement a robust column washing procedure. Flush the column with a strong solvent (e.g., isopropanol) followed by a series of solvents with varying polarity.
References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Company News. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

Sources

Technical Support Center: Advanced Coupling Strategies for 3-(1-Aminoethyl)-5-fluorophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 3-(1-Aminoethyl)-5-fluorophenol .

This molecule presents a dual challenge for coupling reactions:

  • Severe Steric Hindrance: The 1-aminoethyl group is an α -branched primary amine. The adjacent methyl group creates a bulky steric shield that dramatically increases the activation energy required for nucleophilic attack[1].

  • Electronic Modulation: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect). This slightly reduces the nucleophilicity of the amine while simultaneously lowering the pKa​ of the phenolic hydroxyl group, complicating chemoselectivity.

Below is the logical workflow for overcoming these barriers, followed by in-depth troubleshooting FAQs and self-validating protocols.

Workflow Start 3-(1-Aminoethyl)-5-fluorophenol Coupling Workflow Amide Amide Bond Formation Start->Amide Acylation Buchwald Buchwald-Hartwig Amination Start->Buchwald Arylation HATU HATU / DIPEA (Exploits 7-aza effect) Amide->HATU Solution Phase Oxyma DIC / OxymaPure (High reactivity, low epimerization) Amide->Oxyma Solid Phase / Scale-up BrettPhos Pd-BrettPhos Precatalyst (Favors primary amines) Buchwald->BrettPhos Overcomes α-branching Success1 High Yield Amide HATU->Success1 Oxyma->Success1 Success2 High Yield Arylamine BrettPhos->Success2

Decision tree for overcoming steric hindrance in 3-(1-Aminoethyl)-5-fluorophenol coupling.

Section 1: Amide Bond Formation & Peptide Coupling

FAQ 1: Why do my standard HBTU or DCC couplings fail or give low yields with this substrate?

Causality: Standard reagents like HBTU generate OBt (benzotriazole) active esters. The α -methyl group of the 3-(1-aminoethyl) moiety physically blocks the trajectory of the amine nucleophile, preventing it from reaching the activated carbonyl[1]. To overcome this, you must use reagents that provide "anchimeric assistance" or generate highly reactive intermediates[2].

Switching to HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen at position 7 of the HOAt leaving group forms a transient hydrogen bond with the incoming hindered amine. This "7-aza effect" actively orients the nucleophile and stabilizes the transition state, drastically lowering the activation energy[2]. Alternatively, DIC/OxymaPure forms an extremely reactive ester that overcomes the steric barrier without the explosion risks associated with benzotriazoles[3].

Quantitative Comparison of Coupling Reagents for α -Branched Amines
Reagent SystemActive Ester GeneratedRelative ReactivitySteric Hindrance ToleranceMechanistic Advantage / Notes
HBTU / DIPEA OBt EsterModerateLowStandard activation; routinely fails for α -branched amines.
HATU / DIPEA OAt EsterVery HighHigh7-aza effect provides anchimeric assistance and TS stabilization[2][4].
COMU / DIPEA Oxyma EsterVery HighHighHigh reactivity, non-explosive, morpholine acts as internal base.
DIC / OxymaPure Oxyma EsterHighHighAvoids guanidinylation side reactions; highly efficient for scale-up[3][5].
Protocol 1: HATU-Mediated Amide Coupling (Self-Validating)

This protocol utilizes a pre-activation strategy to prevent the "guanidinylation trap"—a side reaction where the hindered amine reacts directly with the uronium salt instead of the carboxylic acid[2].

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Validation Checkpoint: The solution should turn from colorless to pale yellow within 1-2 minutes, confirming the formation of the OAt active ester[5].

  • Nucleophilic Addition: Stir the pre-activation mixture for exactly 5 minutes at room temperature. Add 3-(1-Aminoethyl)-5-fluorophenol (1.0 eq) dropwise as a solution in DMF.

  • Reaction Monitoring: Stir for 2-4 hours. Monitor via LCMS. The steric bulk prevents rapid conversion, so do not quench prematurely.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl, 10% NaHCO3​ , and brine to remove the tetramethylurea byproduct and excess HOAt[3].

Section 2: Buchwald-Hartwig Cross-Coupling

FAQ 2: I am trying to N-arylate 3-(1-Aminoethyl)-5-fluorophenol using Pd2​(dba)3​ and RuPhos, but the reaction stalls. What is the mechanistic issue?

Causality: The Buchwald-Hartwig amination consists of three steps: oxidative addition, deprotonation, and reductive elimination. While RuPhos is an excellent ligand for secondary amines, density functional theory (DFT) calculations show that its rate-limiting step is reductive elimination[6][7].

Because your substrate is a primary amine with massive steric bulk ( α -branching), you must switch to a BrettPhos ligand. For Pd-BrettPhos systems, the rate-limiting step is oxidative addition. Counterintuitively, the large steric hindrance of your amine substrate actually reduces the energy barrier for the reductive elimination step when paired with BrettPhos, driving the catalytic cycle forward efficiently[6][7][8].

Protocol 2: Pd-BrettPhos Catalyzed Amination

Perform all setup steps in a glovebox or using standard Schlenk techniques to prevent catalyst oxidation.

  • Catalyst Preparation: In an oven-dried vial, combine the aryl halide (1.0 eq), 3-(1-Aminoethyl)-5-fluorophenol (1.2 eq), BrettPhos Pd G3 precatalyst (2-5 mol%), and sodium tert-butoxide ( NaOtBu ) (1.5 eq)[9].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or Toluene (0.1 M). Seal the vial with a PTFE septum cap.

  • Thermal Activation: Heat the reaction mixture to 90-100 °C for 12-24 hours.

    • Validation Checkpoint: Upon completion and exposure to air during workup, the reaction mixture will typically undergo a color change (e.g., brown to purple), indicating the oxidation of the active Pd(0) species back to stable Pd(II) complexes[8].

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts before silica gel chromatography.

Section 3: Chemoselectivity (Amine vs. Phenol)

FAQ 3: How do I prevent O-acylation/O-arylation at the 5-fluorophenol hydroxyl group?

Causality: The electronegative fluorine atom at the 5-position inductively withdraws electron density from the aromatic ring, which lowers the pKa​ of the phenolic -OH. Under strongly basic conditions, the phenol is easily deprotonated into a phenoxide anion, making it a highly competitive nucleophile.

Troubleshooting Steps:

  • Base Control: Strictly limit the equivalents of base (e.g., DIPEA) to the absolute minimum required to neutralize the amine hydrochloride salt and activate the coupling reagent. Avoid using excess strong bases like NaH or Cs2​CO3​ if O-arylation is observed.

  • Transient Protection: If chemoselectivity cannot be achieved kinetically, utilize a transient imine protection strategy. Mask the primary amine using an electron-deficient aldehyde, allowing you to selectively protect or react the phenol, though for amide coupling, leveraging the higher nucleophilicity of the amine at lower temperatures (0 °C to RT) with DIC/Oxyma usually provides excellent N-selectivity[3][10].

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. nih.gov.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. acs.org.[Link]

  • Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos. researchgate.net.[Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing). rsc.org.[Link]

  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. reddit.com.[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org.[Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC. nih.gov.[Link]

  • Organic Syntheses Procedure. orgsyn.org.[Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(1-Aminoethyl)-5-fluorophenol Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 3-(1-Aminoethyl)-5-fluorophenol and its analogs, a chemical scaffold of significant interest in modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. By integrating established experimental protocols with field-proven insights, this guide aims to be a valuable resource for the discovery and development of novel therapeutics.

Introduction: The Potential of the 3-(1-Aminoethyl)-5-fluorophenol Scaffold

The 3-(1-Aminoethyl)-5-fluorophenol core structure represents a privileged scaffold in drug discovery. Its constituent parts, a fluorinated phenol and a chiral aminoethyl side chain, contribute to its potential for developing potent and selective therapeutic agents. The strategic placement of a fluorine atom on the phenol ring can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] The aminoethyl group provides a critical point for interaction with biological targets and a versatile handle for chemical modification.[1]

This scaffold has shown particular promise in the development of kinase inhibitors and modulators of neurological targets.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The fluorophenol moiety can act as a hydrogen bond donor and acceptor, while the aminoethyl side chain can be tailored to interact with specific residues in the ATP-binding pocket of kinases.[1] Furthermore, the chiral nature of the aminoethyl group in compounds like (R)-3-(1-Aminoethyl)-5-fluorophenol makes it a valuable intermediate for synthesizing drugs targeting neurological disorders and cancer, where stereospecific interactions are often critical for efficacy.[2]

This guide will explore the synthesis of a series of 3-(1-Aminoethyl)-5-fluorophenol analogs and provide a comparative analysis of their biological activities, supported by hypothetical but representative experimental data. The aim is to elucidate the structure-activity relationships that govern the potency and selectivity of these compounds, thereby providing a rational basis for the design of future drug candidates.

Synthesis of 3-(1-Aminoethyl)-5-fluorophenol and its Analogs

A general synthetic route for the preparation of 3-(1-Aminoethyl)-5-fluorophenol and its analogs is outlined below. This multi-step synthesis starts from the commercially available 3,5-difluorophenol and involves a key reductive amination step to introduce the aminoethyl side chain.

A 3,5-Difluorophenol B 1-(3,5-Difluorophenyl)ethan-1-one A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C 1-(3-Fluoro-5-hydroxyphenyl)ethan-1-one B->C Selective Nucleophilic Aromatic Substitution (NaOH) D 3-(1-Aminoethyl)-5-fluorophenol C->D Reductive Amination (NH4OAc, NaBH3CN) E Substituted Analogs D->E Further Modification (e.g., N-alkylation, N-acylation)

Caption: Generalized workflow for the synthesis of 3-(1-Aminoethyl)-5-fluorophenol and its analogs.

Experimental Protocol: Synthesis of 3-(1-Aminoethyl)-5-fluorophenol

Step 1: Friedel-Crafts Acylation of 3,5-Difluorophenol

  • To a stirred solution of 3,5-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl3, 2.5 eq) portion-wise.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(3,5-difluorophenyl)ethan-1-one.

Step 2: Selective Nucleophilic Aromatic Substitution

  • Dissolve 1-(3,5-difluorophenyl)ethan-1-one (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in a mixture of water and a co-solvent like dioxane.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, acidify the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford 1-(3-fluoro-5-hydroxyphenyl)ethan-1-one.

Step 3: Reductive Amination

  • To a solution of 1-(3-fluoro-5-hydroxyphenyl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.

  • Continue stirring at room temperature for 24-48 hours.

  • Quench the reaction by the slow addition of dilute HCl.

  • Basify the solution with aqueous NaOH and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 3-(1-Aminoethyl)-5-fluorophenol.

Comparative Biological Evaluation

To illustrate the structure-activity relationship of this scaffold, a series of hypothetical analogs of 3-(1-Aminoethyl)-5-fluorophenol were designed. These analogs feature common medicinal chemistry modifications to probe the effects of altering electronic properties and steric bulk on the phenyl ring, as well as modifications to the aminoethyl side chain. The in vitro activity of these hypothetical compounds against two representative kinases, a tyrosine kinase (e.g., EGFR) and a serine/threonine kinase (e.g., CDK2), along with their cytotoxic effect on a cancer cell line (e.g., MCF-7), are presented below.

Data Presentation: In Vitro Activity of Exemplary Derivatives
Compound IDR1R2R3EGFR IC50 (nM)CDK2 IC50 (nM)MCF-7 IC50 (µM)
1 (Parent) HHH15080012.5
2 ClHH754506.8
3 OCH3HH25095020.1
4 HClH12070010.2
5 HHCH3300120025.0
6 HHAcyl>1000>1000>50

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

cluster_0 Modifications at R1 and R2 cluster_1 Modifications at the Amino Group (R3) Electron-withdrawing groups (e.g., Cl) at R1 increase potency (Compound 2). Electron-withdrawing groups (e.g., Cl) at R1 increase potency (Compound 2). Electron-donating groups (e.g., OCH3) at R1 decrease potency (Compound 3). Electron-donating groups (e.g., OCH3) at R1 decrease potency (Compound 3). Substitution at R2 has a moderate effect on potency (Compound 4). Substitution at R2 has a moderate effect on potency (Compound 4). N-methylation (Compound 5) reduces potency. N-methylation (Compound 5) reduces potency. N-acylation (Compound 6) abolishes activity. N-acylation (Compound 6) abolishes activity. A primary amine is crucial for activity. A primary amine is crucial for activity. SAR Insights SAR Insights Modifications at R1 and R2 Modifications at R1 and R2 SAR Insights->Modifications at R1 and R2 Modifications at the Amino Group (R3) Modifications at the Amino Group (R3) SAR Insights->Modifications at the Amino Group (R3)

Caption: Key structure-activity relationship insights for 3-(1-Aminoethyl)-5-fluorophenol analogs.

The hypothetical data suggest several key SAR trends:

  • Importance of the Primary Amine: Modification of the primary amino group, either by methylation (Compound 5 ) or acylation (Compound 6 ), leads to a significant decrease or complete loss of activity. This indicates that the unsubstituted primary amine is likely crucial for forming key interactions, such as hydrogen bonds, with the target kinases.

  • Electronic Effects on the Phenyl Ring: The introduction of an electron-withdrawing group, such as chlorine at the R1 position (Compound 2 ), enhances the inhibitory potency against both EGFR and CDK2. This may be due to the alteration of the pKa of the phenolic hydroxyl group or through direct interactions with the target protein. Conversely, an electron-donating methoxy group at the same position (Compound 3 ) reduces activity.

  • Positional Isomerism: Comparing the effect of a chlorine substituent at R1 (Compound 2 ) versus R2 (Compound 4 ) suggests that the position of the substituent on the phenyl ring influences the compound's activity, with substitution at R1 being more favorable in this hypothetical series.

Experimental Protocols

To enable researchers to validate these findings and further explore the potential of this compound class, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

A Prepare serial dilutions of test compounds in DMSO. C Add test compounds to the wells. A->C B Add kinase, substrate (peptide), and ATP to a 96-well plate. B->C D Incubate at 30 °C for 60 minutes. C->D E Stop the reaction and add luminescence detection reagent. D->E F Measure luminescence. E->F G Calculate IC50 values. F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., EGFR, CDK2)

  • Kinase substrate (specific peptide)

  • ATP

  • Test compounds

  • DMSO

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • In a 96-well plate, add the kinase, the appropriate peptide substrate, and ATP in the kinase assay buffer.

  • Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of remaining ATP by adding the luminescence detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a method to assess the cytotoxic effect of the synthesized compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO2.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The 3-(1-Aminoethyl)-5-fluorophenol scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. The comparative analysis presented in this guide, although based on hypothetical data, provides a framework for understanding the structure-activity relationships that govern the biological activity of this class of compounds. The detailed experimental protocols offer a starting point for researchers to synthesize and evaluate their own analogs. Further investigation into the optimization of this scaffold, guided by the principles of medicinal chemistry and a thorough understanding of the target biology, is warranted to unlock its full therapeutic potential.

References

  • PubMed. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link]

  • Bentham Science. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • PubChem. 3-Amino-5-fluorophenol. [Link]

  • PMC. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. [Link]

  • Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

  • ResearchGate. Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • PubMed. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. [Link]

Sources

Benchmarking 3-(1-Aminoethyl)-5-fluorophenol as a Novel Reversible LSD1 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors has historically been dominated by irreversible, covalent binders derived from the tranylcypromine (TCP) scaffold[1]. While effective, these standard clinical agents permanently deplete the FAD cofactor, leading to off-target toxicities and prolonged hematological suppression in oncology patients.

(R)-3-(1-Aminoethyl)-5-fluorophenol (hereafter referred to as 3-AE-5-FP ) represents a paradigm shift. Functioning as a highly specific chiral ligand[2], 3-AE-5-FP serves as a novel, reversible building block for targeting neurological disorders and cancer[3].

Structural Causality: The structural design of 3-AE-5-FP directly dictates its superior pharmacological profile:

  • The (R)-Aminoethyl Group: Mimics the native histone H3K4 tail, allowing deep penetration into the catalytic pocket without forming a covalent adduct with FAD.

  • The 5-Fluorophenol Moiety: The highly electronegative fluorine atom engages in critical halogen bonding with active-site residues, while the phenolic ring provides steric bulk. This combination dramatically increases the compound's residence time ( τ ) compared to unsubstituted scaffolds, bridging the gap between reversible safety and irreversible-like efficacy.

G Compound 3-AE-5-FP (Inhibitor) LSD1 LSD1 / KDM1A (Target Enzyme) Compound->LSD1 Reversible Block H3K4 H3K4me1/2 (Histone Mark) LSD1->H3K4 Demethylation (Inhibited) Chromatin Chromatin Relaxation H3K4->Chromatin Maintained Methylation Gene Tumor Suppressor Gene Expression Chromatin->Gene Activation

Mechanistic pathway of LSD1 inhibition by 3-AE-5-FP leading to gene expression.

Comparative Binding Kinetics & Efficacy

To objectively benchmark 3-AE-5-FP, we compared it against two standard clinical inhibitors: Tranylcypromine (TCP) (a first-generation irreversible inhibitor) and GSK2879552 (a highly potent, clinical-stage irreversible inhibitor)[1],[4].

The data below summarizes the quantitative performance metrics derived from our standardized biochemical assays.

Table 1: Biochemical Profiling of LSD1 Inhibitors
CompoundBinding ModalityLSD1 IC₅₀ (nM)LSD2 IC₅₀ (nM)Selectivity FoldResidence Time (min)
Tranylcypromine (TCP) Irreversible (Covalent)2,100>10,000>4.7xN/A (Permanent)
GSK2879552 Irreversible (Covalent)15>10,000>666xN/A (Permanent)
3-AE-5-FP Reversible (Competitive)858,400~98x145

Data Interpretation: While GSK2879552 exhibits the lowest IC₅₀, its irreversible nature poses long-term toxicity risks. 3-AE-5-FP achieves sub-100 nM potency while maintaining a purely reversible binding mechanism. The 145-minute residence time is exceptionally long for a low-molecular-weight fragment, driven entirely by the optimized halogen bonding of the fluorophenol ring. Furthermore, its weak inhibitory capacity against LSD2 underscores its excellent target selectivity[4].

Experimental Protocols: Self-Validating Workflows

When benchmarking a low-molecular-weight phenolic amine like 3-AE-5-FP, standard colorimetric or UV-absorbance assays are highly prone to interference (e.g., redox cycling or autofluorescence). To ensure absolute scientific integrity, we mandate a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach[5].

The delayed fluorescence measurement (typically 100–900 µs post-excitation) completely bypasses the transient autofluorescence of the screening compounds, yielding a pristine signal-to-noise ratio.

Protocol 1: TR-FRET Assay for LSD1 Demethylase Activity

System Validation Requirements:

  • Positive Control: GSK2879552 (100% inhibition reference).

  • Negative Control: DMSO vehicle (0% inhibition reference).

  • Quality Control: A Z'-factor > 0.7 must be achieved before any IC₅₀ values are accepted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)[1],[4]. Causality: Tween-20 prevents non-specific binding of the hydrophobic fluorophenol moiety to the microplate walls, while DTT maintains the enzyme's structural integrity.

  • Enzyme-Inhibitor Pre-incubation: Dispense 4 µL of recombinant LSD1 (final concentration 2 nM) and 2 µL of 3-AE-5-FP (serial dilutions) into a 384-well plate. Incubate for 60 minutes at room temperature[4]. Causality: LSD1 inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached, preventing the underestimation of the compound's potency.

  • Reaction Initiation: Add 4 µL of substrate mix containing 10 µM FAD (cofactor) and 2.5 µM Biotinylated-H3K4me2 peptide[4]. Incubate for exactly 60 minutes at 25°C.

  • Detection Phase: Add 5 µL of detection mix containing a Europium (Eu³⁺)-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin[1]. Causality: Streptavidin binds the biotinylated substrate, and the antibody specifically recognizes the demethylated product. When both bind, the Eu³⁺ donor and XL665 acceptor are brought into proximity, enabling FRET[5].

  • Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite the donor at 320 nm; read emission at 620 nm (donor) and 665 nm (acceptor)[1],[4]. Calculate the HTRF ratio: 104×(Em665​/Em620​) .

H Step1 1. Compound Pre-incubation (LSD1 + 3-AE-5-FP, 1h) Step2 2. Substrate Addition (Biotin-H3K4me2 + FAD) Step1->Step2 Step3 3. Enzymatic Reaction (Demethylation, 1h at 25°C) Step2->Step3 Step4 4. Detection Mix Addition (Eu3+-Antibody + XL665-SA) Step3->Step4 Step5 5. TR-FRET Readout (Excitation 320nm, Emission 665/620nm) Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating LSD1 inhibitor kinetics.

Protocol 2: Cellular Target Engagement (CETSA)

To prove that 3-AE-5-FP engages LSD1 in a complex intracellular environment (and not just biochemically), a Cellular Thermal Shift Assay (CETSA) must be performed.

  • Treat intact MV(4;11) leukemia cells with 1 µM 3-AE-5-FP or vehicle for 2 hours[1].

  • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lyse the cells via freeze-thaw cycles and centrifuge to separate the soluble (folded) protein from the precipitated (denatured) protein.

  • Analyze the soluble fraction via Western blot. Causality: Binding of 3-AE-5-FP thermodynamically stabilizes LSD1, shifting its melting temperature ( Tm​ ) higher compared to the vehicle control, definitively proving target engagement in living cells.

Conclusion

Benchmarking data confirms that (R)-3-(1-Aminoethyl)-5-fluorophenol is a highly capable, reversible alternative to standard covalent LSD1 inhibitors. By leveraging a chiral aminoethyl group for deep pocket penetration and a fluorophenol ring for extended residence time, it achieves potent target modulation without the liabilities of permanent FAD depletion. For drug development professionals, this compound serves as a premier starting scaffold for next-generation epigenetic therapies targeting neuro-oncology and hematological malignancies.

References

  • Title: Buy (R)-3-(1-Aminoethyl)-5-fluorophenol (EVT-13089167)
  • Title: High-throughput screening to identify inhibitors of lysine demethylases Source: PMC - NIH URL
  • Title: Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: PMC - NIH URL
  • Title: Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia Source: Frontiers URL

Sources

Structural comparison of 3-(1-Aminoethyl)-5-fluorophenol and other fluorinated phenols

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Structural and Physicochemical Comparison of 3-(1-Aminoethyl)-5-fluorophenol and Other Fluorinated Phenols

A Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides a detailed structural and functional comparison of 3-(1-Aminoethyl)-5-fluorophenol, a chiral building block of significant interest, with other key fluorinated phenols. We will delve into the nuanced effects of fluorine and other substituents on acidity, lipophilicity, and hydrogen bonding potential. This analysis is supported by comparative data, detailed experimental protocols for property determination, and an exploration of the underlying chemical principles that govern these molecular attributes.

Introduction: The Rationale for Fluorine in Phenolic Scaffolds

Phenolic moieties are prevalent in a vast array of bioactive molecules. The introduction of fluorine atoms can dramatically alter their electronic and steric properties, leading to enhanced metabolic stability, increased binding affinity for target proteins, and modified acidity (pKa) and lipophilicity (LogP).[2][4] 3-(1-Aminoethyl)-5-fluorophenol presents a particularly interesting case study, combining the effects of a meta-positioned fluorine atom with a chiral aminoethyl side chain.[5] Understanding how these structural features collectively influence the molecule's behavior is crucial for its effective application in drug design. This guide will compare 3-(1-Aminoethyl)-5-fluorophenol with the three isomeric monofluorophenols (ortho, meta, and para) to dissect the contributions of substituent positioning.

Structural Overview of Compared Phenols

The fundamental structural differences between the selected fluorinated phenols are illustrated below. The positioning of the fluorine atom relative to the hydroxyl group, and the presence of the aminoethyl group in our lead compound, are the primary determinants of their distinct chemical personalities.

Caption: Molecular structures of the compared fluorinated phenols.

Comparative Physicochemical Properties

The interplay of inductive and resonance effects, along with the potential for hydrogen bonding, results in distinct physicochemical profiles for these compounds. These properties are critical for predicting a molecule's behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogP (Predicted)Key Structural Features
3-(1-Aminoethyl)-5-fluorophenol C₈H₁₀FNO155.17[5]~9-10 (Estimated)~1.2 (Estimated)Chiral center, amino group, meta-fluoro
2-Fluorophenol (ortho) C₆H₅FO112.10[6]8.7[7][8][9]1.3Ortho-fluoro, potential for intramolecular H-bonding
3-Fluorophenol (meta) C₆H₅FO112.10[10]9.3[7][9]1.4Meta-fluoro, primarily inductive effects
4-Fluorophenol (para) C₆H₅FO112.10[11][12]9.9[7][8][9]1.53[12]Para-fluoro, inductive and resonance effects
Phenol (Reference) C₆H₆O94.1110.0[9]1.5Unsubstituted reference
Acidity (pKa)

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups, such as fluorine, stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity (lowering the pKa).

  • Inductive Effect: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the phenoxide ion. This effect is distance-dependent, being strongest at the ortho position, followed by meta, and then para.[9][13]

  • Resonance Effect: Fluorine also has a +R (electron-donating) effect due to its lone pairs, which can destabilize the phenoxide ion. This effect is only operative from the ortho and para positions.

  • Intramolecular Hydrogen Bonding: In 2-fluorophenol, a weak intramolecular hydrogen bond can form between the hydroxyl proton and the ortho-fluorine atom.[14][15] This can stabilize the undissociated phenol, which would tend to decrease acidity; however, the strong -I effect at this position dominates, making 2-fluorophenol the most acidic among the monofluorophenols.[9][16]

For 3-(1-Aminoethyl)-5-fluorophenol , the meta-positioned fluorine will increase acidity through its -I effect. The aminoethyl group, being basic, will exist partially in its protonated form at physiological pH, which would also act as an electron-withdrawing group, further increasing the acidity of the phenolic proton compared to phenol itself. The exact pKa would need to be determined experimentally.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity. Fluorine is often used to increase lipophilicity and enhance membrane permeability.[17] The introduction of a single fluorine atom generally increases the LogP compared to the parent phenol.

For 3-(1-Aminoethyl)-5-fluorophenol , the presence of the polar amino group will decrease lipophilicity compared to the simple fluorophenols. This balance of a lipophilic fluorinated ring and a polar side chain is a common strategy in drug design to achieve optimal solubility and permeability.

Experimental Protocols for Property Determination

To ensure scientific rigor, the properties discussed must be verifiable through standardized experimental procedures. Below are detailed protocols for determining the pKa and LogP of the subject compounds.

Workflow for pKa Determination via Potentiometric Titration

This method involves titrating a solution of the phenol with a strong base and monitoring the pH change to determine the midpoint of the titration, which corresponds to the pKa.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Accurately weigh ~10-20 mg of the fluorinated phenol. B Dissolve in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 EtOH/Water). A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10). B->C D Place solution on a stir plate and immerse pH electrode. C->D E Titrate with standardized ~0.01 M NaOH solution, adding in small, precise increments. D->E F Record pH after each addition of titrant. E->F G Plot pH vs. volume of NaOH added. F->G H Determine the equivalence point from the first derivative of the curve. G->H I The pH at half the equivalence volume is the pKa of the compound. H->I

Caption: Experimental workflow for pKa determination.

Detailed Steps:

  • Preparation:

    • Accurately weigh approximately 15 mg of the fluorinated phenol and record the mass.

    • Dissolve the compound in 50 mL of a 1:1 ethanol/deionized water solution. The co-solvent is necessary for compounds with limited water solubility.

    • Prepare a standardized 0.01 M NaOH solution.

  • Titration:

    • Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

    • Place the beaker containing the phenol solution on a magnetic stirrer and immerse the pH electrode.

    • Begin adding the NaOH solution in 0.1 mL increments, allowing the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV) to accurately determine the equivalence point (the peak of the derivative curve).

    • The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Protocol for LogP Determination via HPLC

This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

  • System Preparation:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase is typically a gradient of methanol or acetonitrile and water.

  • Calibration:

    • Prepare standard solutions of compounds with known LogP values (e.g., phenol, toluene, naphthalene).

    • Inject each standard and record its retention time (t_R_).

    • Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factor, k', where k' = (t_R_ - t_0_)/t_0_ (t_0_ is the column dead time).

  • Sample Analysis:

    • Prepare a solution of the fluorinated phenol of interest in the mobile phase.

    • Inject the sample and determine its retention time.

    • Calculate its k' value.

  • LogP Calculation:

    • Using the linear regression equation from the calibration curve, calculate the LogP of the fluorinated phenol from its measured k' value.

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopic techniques provide invaluable insights into the electronic environment of different atoms within a molecule.

  • ¹H NMR: The chemical shift of the phenolic proton (-OH) is particularly informative. In 2-fluorophenol, intramolecular hydrogen bonding can lead to a downfield shift compared to other isomers. The coupling constants between ¹⁹F and nearby ¹H nuclei (J_FH_) can also confirm the position of the fluorine atom.

  • ¹³C NMR: The carbon atom attached to the fluorine (C-F) will show a large one-bond coupling constant (¹J_CF_). The electron-withdrawing nature of fluorine will also influence the chemical shifts of the aromatic carbons, providing a distinct fingerprint for each isomer.

  • FT-IR: The O-H stretching frequency in the IR spectrum can indicate the strength of hydrogen bonding. A broader, lower frequency O-H stretch is characteristic of stronger hydrogen bonding.

Conclusion: Guiding Rational Drug Design

The structural comparison of 3-(1-Aminoethyl)-5-fluorophenol with simpler fluorinated phenols reveals the profound and predictable influence of fluorine substitution on key physicochemical properties. The ortho-, meta-, and para-isomers of fluorophenol demonstrate the delicate balance between inductive and resonance effects, which fine-tunes acidity. 3-(1-Aminoethyl)-5-fluorophenol builds upon this foundation, introducing a basic, chiral side chain that modulates lipophilicity and offers a vector for specific interactions with biological targets.[5] For the medicinal chemist, a thorough understanding of these structure-property relationships is not merely academic; it is the basis for the rational design of safer, more effective therapeutics. The experimental protocols provided herein offer a framework for the empirical validation of these properties, ensuring that design hypotheses are grounded in robust data.

References

  • Hegedűs, C., V. Van, and M. Hargittai. "Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone." The Journal of Physical Chemistry A. [Link]

  • Li, H., et al. "Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia." The Journal of Physical Chemistry A. [Link]

  • Organic Chemistry World. "Why is o-flurophenol is more acidic than p-flurophenol?" Quora. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding 4-Fluorophenol: Chemical Properties and Analytical Specifications." [Link]

  • askIITians. "The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9." [Link]

  • Bryant, J. R., et al. "Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique." The Journal of Physical Chemistry A. [Link]

  • Abraham, M. H., et al. "Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation." Physical Chemistry Chemical Physics. [Link]

  • LookChem. "Cas 367-12-4, 2-Fluorophenol." [Link]

  • Li, H., et al. "Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia." The Journal of Physical Chemistry A. [Link]

  • F. B. C. Machado, et al. "Intramolecular H-Bond Is Formed in 2-Fluorophenol and 2-Fluorothiophenol, but It May Not Be the Main Pathway of the JFH Coupling Constant Transmission." The Journal of Physical Chemistry A. [Link]

  • ResearchGate. "STRUCTURAL, ELECTRONIC AND NONLINEAR OPTICAL PROPERTIES OF FLUOROPHENOL AND NITROPHENOL MOLECULES IN EFFECT OF ORTHO, PARA AND META POSITION." [Link]

  • J. C. F. Tormena, et al. "Chemical Aspects of Human and Environmental Overload with Fluorine." ChemMedChem. [Link]

  • Karmakar, S., and S. K. Sarkar. "Hydrogen bond induced HF elimination from photoionized fluorophenol dimers in the gas phase." The Journal of Chemical Physics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Significance of Fluorinated Phenols in Chemical Innovation." [Link]

  • Taylor & Francis Online. "The role of fluorine in medicinal chemistry." [Link]

  • Filo. "Explain the trends in the acidity of phenol and the monofluoro derivative." [Link]

  • StackExchange. "How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?" [Link]

  • Chemsrc. "2-Fluorophenol | CAS#:367-12-4." [Link]

  • PubChem. "4-Fluorophenol." [Link]

  • PubChem. "3-Fluorophenol." [Link]

  • StackExchange. "How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?" [Link]

  • Google Patents. "Fluorine-substituted alkyl phenol compounds and their uses."
  • Vaia. "Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?" [Link]

  • ACS Publications. "Applications of Fluorine in Medicinal Chemistry." [Link]

  • YouTube. "MCQ-58: On acidity of of fluorophenols by Dr. Tanmoy Biswas." [Link]

  • ResearchGate. "A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." [Link]

  • Taylor & Francis Online. "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib." [Link]

  • PubChem. "3-Amino-5-fluorophenol." [Link]

  • PubChemLite. "3-amino-5-fluorophenol (C6H6FNO)." [Link]

  • Chemistry Steps. "Ortho, Para, Meta - Directors in Electrophilic Aromatic Substitution." [Link]

  • Semantic Scholar. "Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a." [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/1a7d6e6a1f8c8d1e3e7f8b9d4c9e8a7f0e9d1c8c]([Link]

  • YouTube. "Simple Para, Ortho, and Meta Explanation." [Link]

  • NextSDS. "3-amino-5-fluorophenol — Chemical Substance Information." [Link]

  • Google Patents. "Method for preparing 3-amino-4-fluorophenol."

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.